Advanced Physicochemical Profiling and Synthetic Methodologies for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Advanced Physicochemical Profiling and Synthetic Methodologies for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Halogenated indole-2-carboxylic acids represent a privileged class of pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR modulators, and antiviral agents. 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 1312141-19-7) is a highly specialized, sterically constrained building block. The strategic placement of the N-methyl group, alongside the C3-chlorine and C4-fluorine atoms, creates a unique electronic topology that enhances membrane permeability, metabolic stability, and target-binding affinity.
This technical guide provides an authoritative breakdown of the molecule's physicochemical properties, elucidates the causality behind its structural design, and establishes self-validating, highly reproducible protocols for its synthesis and analytical characterization.
Molecular Architecture & Physicochemical Profiling
Understanding the fundamental properties of this building block is critical for predicting its behavior in biological systems and downstream synthetic applications.
Quantitative Data Summary
The table below consolidates the core chemical and physical properties of the compound. Where empirical data for this specific rare derivative is constrained, values are computationally extrapolated from the well-documented baseline of unsubstituted indole-2-carboxylic acid.
| Property | Value | Source / Methodology |
| Chemical Name | 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid | IUPAC Nomenclature |
| CAS Registry Number | 1312141-19-7 | Commercial Database |
| Molecular Formula | C₁₀H₇ClFNO₂ | Computed |
| Molecular Weight | 227.62 g/mol | Computed |
| Predicted pKa (COOH) | ~3.7 | Extrapolated from Indole-2-carboxylic acid (4.44) |
| Predicted LogP | ~3.6 | Extrapolated from Indole-2-carboxylic acid (2.31) |
| Topological Polar Surface Area | 37.3 Ų | Cheminformatics Prediction |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
Structural Causality and Electronic Effects
The architectural choices in this molecule are not arbitrary; they serve specific thermodynamic and pharmacokinetic functions:
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Acidity and Ionization (pKa): The baseline pKa of an unsubstituted indole-2-carboxylic acid is experimentally established at 4.44. The introduction of the C3-chlorine and C4-fluorine atoms exerts a strong inductive electron-withdrawing effect (-I) across the conjugated indole system. This stabilizes the carboxylate conjugate base, lowering the predicted pKa to approximately 3.7. Consequently, at physiological pH (7.4), the molecule exists almost exclusively in its ionized form. Furthermore, acidic decarboxylation pathways common to indolecarboxylic acids are significantly hindered by the C3-halogenation, enhancing thermal stability .
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Lipophilicity (LogP): The N-methylation removes the polar N-H hydrogen bond donor, preventing non-specific protein binding and increasing lipophilicity. Combined with the halogens, the calculated LogP is pushed to ~3.6, placing it in the optimal range for oral bioavailability (Lipinski's Rule of 5).
Pharmacophore mapping and functional group causality of the indole derivative.
Synthetic Methodology & Scaling Strategies
To ensure high yield and regioselectivity, a three-step functionalization starting from commercially available 4-fluoroindole is recommended. This protocol is designed as a self-validating system , incorporating critical checkpoints to prevent the propagation of errors through the synthetic sequence.
Step-by-Step Synthetic Protocol
Step 1: N-Methylation
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Procedure: Dissolve 4-fluoroindole (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes to form the indolyl anion. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 2 hours.
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Causality: NaH irreversibly deprotonates the indole nitrogen. Methylation must occur first to prevent competitive N-lithiation or N-chlorination in subsequent steps.
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Validation Checkpoint: TLC (Hexanes/EtOAc 4:1). The highly polar N-H starting material spot must completely disappear, replaced by a higher Rf spot (4-fluoro-1-methylindole).
Step 2: C2-Lithiation and Carboxylation
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Procedure: Dissolve 4-fluoro-1-methylindole (1.0 eq) in anhydrous THF. Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq). Cool to -78°C. Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq). Stir for 1 hour at -78°C. Bubble dry CO₂ gas through the solution for 30 minutes. Quench with 1M HCl.
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Causality: TMEDA is critical; it breaks down the hexameric aggregates of n-BuLi in THF, significantly increasing its basicity and ensuring complete, regioselective deprotonation at the C2 position (the most acidic ring proton due to the adjacent heteroatom).
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Validation Checkpoint: Before quenching with CO₂, remove a 0.1 mL aliquot and quench with D₂O. LC-MS analysis must show >95% deuterium incorporation at the C2 position (M+1 peak shift), validating complete lithiation.
Step 3: C3-Chlorination
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Procedure: Dissolve the resulting 4-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq). Heat the reaction to 60°C for 4 hours.
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Causality: NCS is selected over Cl₂ gas to provide mild, controlled electrophilic aromatic substitution. The C2-carboxylic acid sterically and electronically directs the chlorination, but the intrinsic high nucleophilicity of the indole C3 position ensures the reaction proceeds selectively.
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Validation Checkpoint: Monitor via HPLC. The reaction is complete when the starting material AUC is <1%.
Logical workflow for the regioselective synthesis of the target indole derivative.
Analytical Characterization Protocols
Rigorous analytical validation is required to confirm the regiochemistry of the halogens, particularly differentiating C3-chlorination from potential aromatic ring substitutions.
LC-MS Validation Protocol
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Causality: Electrospray ionization (ESI) in negative mode is preferred due to the easily ionizable carboxylic acid group, yielding a robust [M-H]⁻ ion.
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Methodology:
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Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.
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Inject 2 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).
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Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic acid to maintain the unionized state of the compound during chromatography, preventing peak tailing) over 5 minutes.
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Self-Validation: The mass spectrum must display a dominant peak at m/z 226.0 (calculated for C₁₀H₆ClFNO₂ [M-H]⁻). Crucially, the isotopic pattern must show a 3:1 ratio for the m/z 226 and 228 peaks, explicitly confirming the presence of a single chlorine atom.
¹H and ¹⁹F NMR Validation Protocol
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Methodology: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6. Acquire spectra at 400 MHz (for ¹H) and 376 MHz (for ¹⁹F).
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Self-Validation:
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¹H NMR: The spectrum must lack a signal around 6.5–7.5 ppm that would correspond to the C3 proton, confirming successful chlorination at this position. The N-methyl group will appear as a sharp singlet near 3.8 ppm. The aromatic protons (C5, C6, C7) will present as a complex multiplet due to J-coupling with the C4-fluorine.
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¹⁹F NMR: A single peak should be observed, confirming the integrity of the C4-fluorine atom and ruling out defluorination during the strong base (n-BuLi) step.
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